Welcome to the BenchChem Online Store!
molecular formula C9H12N4S B8639354 Hydrazinecarbothioamide, N-ethyl-2-(2-pyridinylmethylene)- CAS No. 98954-07-5

Hydrazinecarbothioamide, N-ethyl-2-(2-pyridinylmethylene)-

Cat. No. B8639354
M. Wt: 208.29 g/mol
InChI Key: BSARYNMULKHEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06794400B2

Procedure details

The title compound was prepared from 4-ethyl-3-thiosemicarbazide (100 mg, 0.838 mmol) and 2-pyridinecarboxaldehyde (80 μL, 0.838 mmol) similar to Example 3 and isolated as a white solid (137 mg, 78%). 1H NMR (DMSO-d6): 11.65 (s, 1H), 8.72 (t, J=5.4 Hz, 1H), 8.58-8.55 (m, 1H), 8.27 (dd, J=1.1, 8.1 Hz, 1H), 8.09 (s, 1H), 7.88-7.82 (m, 1H), 7.40-7.36 (m, 1H), 3.65-3.56 (m, 2H), 1.16 (t, J=7.1 Hz, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4](=[S:7])[NH:5][NH2:6])[CH3:2].[N:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH:14]=O>>[CH2:1]([NH:3][C:4](=[S:7])[NH:5][N:6]=[CH:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][N:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)NC(NN)=S
Name
Quantity
80 μL
Type
reactant
Smiles
N1=C(C=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(NN=CC1=NC=CC=C1)=S
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.